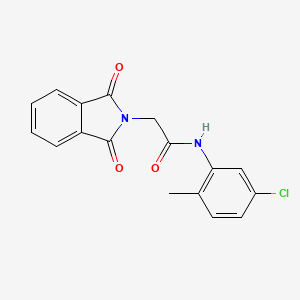

N-(5-chloro-2-methylphenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide

Description

Properties

IUPAC Name |

N-(5-chloro-2-methylphenyl)-2-(1,3-dioxoisoindol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN2O3/c1-10-6-7-11(18)8-14(10)19-15(21)9-20-16(22)12-4-2-3-5-13(12)17(20)23/h2-8H,9H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHGDDQGSQJYTFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)NC(=O)CN2C(=O)C3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-chloro-2-methylphenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide typically involves the following steps:

Starting Materials: The synthesis begins with 5-chloro-2-methylaniline and phthalic anhydride.

Formation of Phthalimide: Phthalic anhydride reacts with 5-chloro-2-methylaniline under acidic conditions to form the phthalimide intermediate.

Acetylation: The phthalimide intermediate is then acetylated using acetic anhydride to yield the final product, this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the aromatic ring.

Reduction: Reduction reactions can target the carbonyl groups in the phthalimide moiety.

Substitution: The chloro group on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products:

Oxidation: Oxidation of the methyl group can lead to the formation of a carboxylic acid derivative.

Reduction: Reduction of the carbonyl groups can yield the corresponding alcohols.

Substitution: Substitution of the chloro group can result in various derivatives depending on the nucleophile used.

Scientific Research Applications

N-(5-chloro-2-methylphenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide is a chemical compound with diverse applications in scientific research, particularly in medicinal chemistry. It is a synthetic compound featuring a chloro-substituted aromatic ring and a dioxoisoindolin moiety. The presence of the chloro group contributes to its potential biological activity, while the isoindolin-2-yl acetamide structure suggests possible interactions with various biological targets.

Synthesis

The synthesis of this compound generally follows a multi-step process, with typical yields ranging from 70% to 86%. Characterization methods such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and elemental analysis are employed to confirm the structure. The synthesis typically involves these steps:

- Begins with 5-chloro-2-methylaniline and phthalic anhydride.

- Phthalic anhydride reacts with 5-chloro-2-methylaniline under acidic conditions to form the phthalimide intermediate.

- The phthalimide intermediate is then acetylated using acetic anhydride to yield the final product.

Biological Activity

Research indicates that compounds similar to this compound exhibit notable biological activities, particularly as inhibitors of reverse transcriptase in HIV-1, suggesting potential applications in antiviral therapies. The biological activity is largely attributed to the isoindolinone framework, which has been shown to interact with various enzymes and receptors. Studies have demonstrated that derivatives of this compound can inhibit cell proliferation in cancer cell lines, indicating its potential as an anticancer agent.

The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

- Antiviral Properties Studies indicate that the compound exhibits notable antiviral activity, particularly against HIV-1. The isoindolinone structure is believed to facilitate interactions with viral enzymes, thereby hindering viral replication.

- Potential anticancer properties Derivatives of this compound can inhibit cell proliferation in cancer cell lines, indicating its potential as an anticancer agent.

Comparison with Similar Compounds

| Compound | Structure Features | Biological Activity |

|---|---|---|

| N-(3-chlorophenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide | Similar dioxoisoindolin structure | Antiviral activity against HIV |

| N-(4-nitrophenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide | Nitro group substitution | Potential anticancer properties |

| N-(2-methoxyphenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide | Methoxy substitution | Inhibitory effects on cell growth |

| N-(5-chloro-2-methylphenyl)-2-(1,3-dioxoisoindolin-2-yl)propionamide | Length of the acyl chain | Influences the reactivity and chemical properties |

| N-(5-chloro-2-methylphenyl)-2-(1,3-dioxoisoindolin-2-yl)butyramide | Length of the acyl chain | Influences the reactivity and chemical properties |

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The compound’s core structure (1,3-dioxoisoindoline-acetamide) is shared with several derivatives, differing primarily in the substituents on the aromatic ring. Key analogs and their properties are summarized below:

Table 1: Structural and Molecular Comparison of Analogs

Key Observations :

- Heterocyclic Modifications: Derivatives with quinoline (7a) or thiophene (15) substituents exhibit distinct electronic profiles, which could modulate interactions with biological targets like mycobacterial enzymes or oxidases .

Spectroscopic Characterization

NMR and IR Profiles :

- 1H NMR : Analogs like 4c exhibit characteristic peaks for aromatic protons (δ 7.97–7.91 ppm) and acetamide NH (δ 10.75 ppm) . The target compound’s 5-chloro-2-methylphenyl group would likely show upfield-shifted aromatic protons due to electron-withdrawing effects.

- IR : Strong C=O stretches (~1730 cm⁻¹ for dioxoisoindoline and ~1650 cm⁻¹ for acetamide) are consistent across analogs .

Antimicrobial and Antituberculosis Effects

- Compound 4c–4g () : Demonstrated moderate to strong antimicrobial activity against Mycobacterium tuberculosis and Gram-positive bacteria, attributed to the dioxoisoindoline core’s ability to disrupt microbial membranes .

- Compound 7a () : Exhibited anti-mycobacterial activity (MIC = 6.25 µg/mL), suggesting that chloro-substituted derivatives may enhance potency against resistant strains .

Enzyme Inhibition

Biological Activity

N-(5-chloro-2-methylphenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide is a synthetic compound with a complex structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a chloro-substituted aromatic ring attached to a dioxoisoindolin moiety. The unique combination of these structural elements contributes to its diverse biological activities.

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C17H13ClN2O3 |

| Molecular Weight | 336.75 g/mol |

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. Research indicates that compounds with similar isoindolinone frameworks can inhibit reverse transcriptase in HIV-1, suggesting potential antiviral applications. Additionally, this compound has shown promise as an anticancer agent by inhibiting cell proliferation in various cancer cell lines.

Antiviral Properties

Studies indicate that the compound exhibits notable antiviral activity, particularly against HIV-1. The isoindolinone structure is believed to facilitate interactions with viral enzymes, thereby hindering viral replication.

Anticancer Activity

Research has demonstrated that derivatives of this compound can significantly inhibit the growth of cancer cells. For instance, in vitro studies have shown that this compound can reduce cell viability in several cancer lines by inducing apoptosis and cell cycle arrest .

Case Studies

-

HIV Reverse Transcriptase Inhibition

- A study focused on the synthesis and biological evaluation of isoindolinone derivatives found that this compound exhibited significant inhibitory activity against HIV reverse transcriptase. The IC50 values indicated potent activity at low concentrations, supporting its potential for development as an antiviral drug.

- Anticancer Efficacy

Comparative Analysis with Related Compounds

To further illustrate the potential of this compound, a comparison with structurally related compounds is presented below:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| N-(3-chlorophenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide | Similar dioxoisoindolin structure | Antiviral activity against HIV |

| N-(4-nitrophenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide | Nitro group substitution | Potential anticancer properties |

| N-(2-methoxyphenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide | Methoxy substitution | Inhibitory effects on cell growth |

Q & A

Advanced Research Question

- Anticonvulsant Screening :

- Enzyme Inhibition Assays :

- Test lipoxygenase (LOX) inhibition at 0.2–1.0 mM concentrations using UV-Vis spectroscopy (234 nm for conjugated diene formation) .

- Evaluate BChE inhibition via Ellman’s method (412 nm absorbance for thiocholine release) .

How can structural contradictions in structure-activity relationship (SAR) data be resolved?

Advanced Research Question

- Electron-Donating vs. Withdrawing Groups :

- Computational Modeling :

- Perform density functional theory (DFT) calculations to map electrostatic potential (MESP) and HOMO-LUMO gaps, identifying reactive sites for functionalization .

- Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like LOX or BChE .

What computational methods are suitable for predicting the compound’s reactivity and interaction mechanisms?

Advanced Research Question

- HOMO-LUMO Analysis : Calculate frontier molecular orbitals to predict charge transfer and stability. Lower energy gaps (e.g., 3–5 eV) correlate with higher reactivity .

- Molecular Electrostatic Potential (MESP) : Visualize electrophilic/nucleophilic regions (e.g., negative potentials near carbonyl groups) to guide derivatization .

- Docking Studies : Simulate binding to LOX or BChE active sites using software like Schrödinger Suite or GROMACS .

What challenges arise in crystallographic refinement of this compound, and how can they be addressed?

Advanced Research Question

- Disorder and Twinning : Use SHELXL for high-resolution refinement, applying TWIN/BASF commands to model twinned crystals .

- Anisotropic Displacement : Refine thermal parameters with WinGX/ORTEP to visualize ellipsoids and validate atomic positions .

- Validation Tools : Employ checkCIF/PLATON to resolve steric clashes and hydrogen-bonding inconsistencies .

How can synthesis protocols be optimized for scalability without compromising yield?

Advanced Research Question

- Microwave vs. Conventional Heating : Compare reaction kinetics (e.g., 3 minutes vs. 24 hours) to balance energy efficiency and scalability .

- Solvent Selection : Replace DMF with recyclable solvents (e.g., ethanol/water mixtures) to reduce environmental impact .

- Catalyst Screening : Test alternatives to triethylamine (e.g., DBU) for improved turnover numbers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.